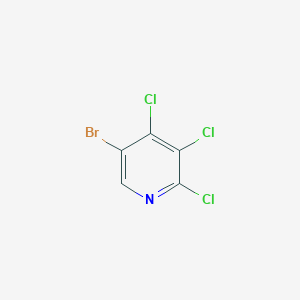

5-Bromo-2,3,4-trichloropyridine

Description

Significance of Halogenated Pyridines as Privileged Scaffolds in Organic Synthesis

Halogenated pyridines are considered "privileged scaffolds" in organic synthesis due to their versatile reactivity. The carbon-halogen bonds serve as reactive handles for a variety of transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the halogen atoms and the pyridine (B92270) nitrogen atom activates the ring, facilitating reactions that would be difficult on an unfunctionalized pyridine.

This reactivity is crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, the introduction of aryl, alkyl, or other functional groups via reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings often proceeds through a halogenated pyridine intermediate. The specific halogen (F, Cl, Br, I) at a particular position dictates the regioselectivity and reactivity, allowing chemists to strategically build molecular complexity. Research has shown that even heavily substituted pyridines, such as a 5-bromo-2-chloro-4-fluoro-3-iodopyridine, can serve as versatile intermediates for creating highly functionalized pyridines, highlighting the importance of such polyhalogenated systems. researchgate.net

Overview of Strategic Importance of 5-Bromo-2,3,4-trichloropyridine as a Chemical Intermediate

While specific, in-depth academic studies on this compound are not abundant in publicly accessible literature, its strategic importance can be inferred from the chemistry of related polyhalogenated pyridines and pyrimidines. The compound, identified by its CAS number 873397-71-8, possesses multiple reactive sites. The presence of both bromine and chlorine atoms allows for differential reactivity, where one type of halogen can be selectively targeted for a reaction while leaving the others intact.

This differential reactivity is a cornerstone of modern synthetic strategy. For example, a bromo group is often more reactive in certain palladium-catalyzed cross-coupling reactions than a chloro group, allowing for sequential functionalization. Conversely, the chloro groups, particularly at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution. This makes this compound a valuable precursor for the synthesis of polysubstituted pyridines, which are key components in various biologically active compounds. Its utility is analogous to that of other polyhalogenated heterocycles, such as 5-bromo-2,4,6-trichloropyrimidine, which is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.

Historical Development of Polyhalogenated Pyridine Chemistry and its Relevance to this compound

The chemistry of pyridine dates back to the 19th century, but the systematic study and application of its polyhalogenated derivatives is a more recent development, driven by the demands of the pharmaceutical and agrochemical industries. wikipedia.org Initially, the synthesis of such compounds was often challenging, requiring harsh reaction conditions and resulting in mixtures of isomers.

The development of modern synthetic methods, including regioselective halogenation and catalyzed cross-coupling reactions, has revolutionized the field. For instance, methods for the synthesis of related compounds like 5-bromo-2,4-dichloropyridine (B1280864) involve multi-step sequences starting from simpler precursors like 2-amino-4-chloropyridine, proceeding through bromination and then a diazotization-chlorination (Sandmeyer) reaction. google.com Similarly, the preparation of 2,3,5-trichloropyridine (B95902) from pentachloropyridine (B147404) highlights the historical importance of reductive dehalogenation in accessing specific isomers. google.com These historical synthetic advancements have paved the way for the availability of highly substituted and specialized building blocks like this compound, which are now accessible for the targeted synthesis of complex, high-value molecules.

Compound Data

Below are data tables for this compound and a selection of related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 873397-71-8 |

| Molecular Formula | C₅BrCl₃N |

| InChI Key | GMRXCEKFVWKPDN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br |

Data sourced from available chemical supplier information.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3,4-trichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl3N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRXCEKFVWKPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699489 | |

| Record name | 5-Bromo-2,3,4-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873397-71-8 | |

| Record name | 5-Bromo-2,3,4-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Bromo 2,3,4 Trichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2/C6 and C4).

Regioselectivity of SNAr on Polyhalogenated Pyridines

The regiochemical outcome of SNAr reactions on polyhalogenated pyridines is dictated by a combination of electronic and steric factors, as well as the nature of the incoming nucleophile and the reaction conditions. In general, nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate (a Meisenheimer-like complex) through resonance. rsc.org

For a polysubstituted pyridine like 5-Bromo-2,3,4-trichloropyridine, the positions susceptible to nucleophilic attack are C2 and C4, and to a lesser extent, C3 and C5. The relative reactivity of these positions is influenced by the specific halogens present and their locations.

The nature of the halogen atom at the substitution site plays a crucial role in the rate of SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl ≈ Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step in SNAr being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.

In the context of this compound, the chlorine atoms at the C2 and C4 positions are the most likely sites for initial nucleophilic attack. While bromine is also a good leaving group, its position at C5 is less activated compared to the C2 and C4 positions. The chlorine at C3 is in a meta-like position relative to the nitrogen and is therefore less activated towards SNAr.

A study on 2,3,5-trichloropyridine (B95902) demonstrated that palladium acetate-catalyzed Suzuki reactions with arylboronic acids proceed with high yields, highlighting the reactivity of chloro-substituted pyridines. researchgate.net

Both steric and electronic effects significantly influence the regioselectivity of SNAr reactions. Electron-withdrawing groups on the pyridine ring enhance its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. In this compound, all four halogen substituents are electron-withdrawing, thus activating the entire ring system for nucleophilic attack.

Steric hindrance can direct nucleophilic attack to a less hindered position. For instance, in 2,4-dichloropyrimidines, while C4 is generally the preferred site for substitution, bulky substituents at the C5 position can influence the C4/C2 selectivity. wuxiapptec.com In the case of this compound, the chlorine at C4 is flanked by a chlorine at C3 and a bromine at C5, which could introduce steric crowding and potentially favor attack at the C2 position, which is only flanked by the chlorine at C3.

Computational studies on substituted 2,4-dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects, but can be predictable using quantum mechanical calculations. wuxiapptec.com

Base-Promoted Amination of Polyhalogenated Pyridines

Base-promoted amination is a valuable method for introducing amino groups onto the pyridine ring. These reactions can proceed through different mechanistic pathways, depending on the substrate, the amine, the base, and the solvent.

One common pathway involves the direct nucleophilic substitution of a halide by an amine, often facilitated by a strong base. For example, the Chichibabin reaction involves the amination of pyridine with sodium amide, leading to the formation of 2-aminopyridine (B139424). In polyhalogenated pyridines, the reaction is expected to occur at the most electrophilic positions, typically C2 or C4.

A study on the base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed, offering an environmentally benign route to 2-aminopyridine derivatives. wuxiapptec.com Mechanistic studies suggest that one possible pathway involves the base-assisted dissociation of N,N-dimethylformamide (DMF), when used as an amino source, to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. mdpi-res.com

Another potential mechanism is the SN(ANRORC) (Substitution Nucleophilic Addition of the Nucleophile, Ring Opening, Ring Closure), which involves the initial addition of the nucleophile, followed by ring opening and subsequent ring closure to yield the substituted product. However, this is less common for simple aminations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. baranlab.org For polyhalogenated pyridines like this compound, these reactions offer a route to selectively functionalize the different C-X bonds.

The regioselectivity of these cross-coupling reactions is often determined by the relative reactivity of the C-X bonds towards oxidative addition to the metal catalyst (commonly palladium or nickel). The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F. mdpi.com This is the opposite of the trend seen in SNAr reactions.

Therefore, in this compound, the C-Br bond at the C5 position is expected to be the most reactive site for transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at this position, leaving the chloro substituents available for subsequent reactions.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst demonstrated the feasibility of selectively coupling at the bromo-position. google.com Furthermore, a patent for the synthesis of 2,3,5-trichloropyridine from pentachloropyridine (B147404) or 2,3,5,6-tetrachloropyridine (B1294921) highlights methods for selective dehalogenation, which is a related process.

A case study mentioned in a European PMC article highlighted the use of this compound in site-selective Suzuki-Miyaura coupling reactions, indicating its utility in synthesizing complex molecules. wuxiapptec.com

Below are tables summarizing the expected reactivity based on analogous compounds.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this compound

| Position | Halogen | Predicted Reactivity | Rationale |

| C4 | Cl | High | Activated by pyridine N (para); Favorable leaving group. |

| C2 | Cl | High | Activated by pyridine N (ortho); Favorable leaving group. |

| C5 | Br | Low | Meta-like position relative to N; Less activated than C2/C4. |

| C3 | Cl | Very Low | Meta-like position relative to N; Least activated position. |

Table 2: Predicted Regioselectivity of Palladium-Catalyzed Cross-Coupling on this compound

| Position | Halogen | Predicted Reactivity | Rationale |

| C5 | Br | High | C-Br bond is more reactive in oxidative addition than C-Cl. |

| C2 | Cl | Moderate | C-Cl bond is less reactive than C-Br. |

| C4 | Cl | Moderate | C-Cl bond is less reactive than C-Br. |

| C3 | Cl | Low | C-Cl bond is less reactive than C-Br. |

Suzuki-Miyaura Coupling of Halogenated Pyridines

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org In the context of polyhalogenated pyridines, the key challenge lies in achieving site-selectivity.

Site-Selective Coupling with Multiple Halogen Groups

The site-selectivity in Suzuki-Miyaura coupling of polyhalogenated pyridines is primarily governed by the differing reactivity of the carbon-halogen bonds and the electronic properties of the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. orgsyn.org This principle allows for selective coupling at the most reactive halogen site. For a compound like this compound, the carbon-bromine bond at the C5 position is expected to be significantly more reactive than the carbon-chlorine bonds at the C2, C3, and C4 positions.

Studies on other mixed polyhalogenated pyridines support this prediction. For instance, in the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine, the reaction selectively occurs at the C5 position, leaving the C2-chloro group intact. orgsyn.orgrsc.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Furthermore, the electronic nature of the pyridine ring influences the reactivity of the halogen substituents. The pyridine nitrogen atom is electron-withdrawing, which activates the α-positions (C2 and C6) and the γ-position (C4) towards nucleophilic attack and, consequently, oxidative addition of the palladium catalyst. researchgate.net In the case of 2,3,5-trichloropyridine, palladium-catalyzed ligand-free Suzuki reactions with arylboronic acids have been shown to selectively yield 3,5-dichloro-2-arylpyridines, indicating a preference for reaction at the C2 position. organic-chemistry.org

For this compound, the bromine at the β-position (C5) is less electronically activated by the nitrogen atom compared to the chlorine atoms at the α- (C2) and γ- (C4) positions. However, the inherent higher reactivity of the C-Br bond typically dominates, leading to initial coupling at the C5 position. Subsequent couplings at the chloro-substituted positions would require more forcing reaction conditions, such as higher temperatures. researchgate.net

Below is an interactive data table summarizing the site-selective Suzuki-Miyaura coupling of various polyhalogenated pyridines, which helps in predicting the reactivity of this compound.

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Aryl-2-chloropyridine | orgsyn.orgrsc.org |

| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)2, aq. phase | 3,5-Dichloro-2-arylpyridine | organic-chemistry.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | Mono-, di-, and tri-substituted products | youtube.com |

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Reactions

The choice of the palladium catalyst and the associated ligands plays a crucial role in the efficiency and selectivity of Suzuki-Miyaura reactions involving halogenated pyridines. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems often employ more sophisticated ligands to enhance reactivity, stability, and turnover numbers. wikipedia.org

For challenging substrates like polychlorinated pyridines, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step, which is typically the rate-determining step of the catalytic cycle. commonorganicchemistry.com Ligands such as SPhos have demonstrated remarkable efficiency in the cross-coupling of unactivated aryl chlorides at very low catalyst loadings. commonorganicchemistry.com The use of such advanced ligands would likely be beneficial for achieving exhaustive coupling of all halogen atoms in this compound, should that be the synthetic goal.

Furthermore, water-soluble ligands and catalyst systems have been developed to perform Suzuki-Miyaura reactions in aqueous media, offering environmental and practical advantages. sigmaaldrich.com Palladium(II)-sulfosalan complexes, for example, have shown high activity as catalysts for the Suzuki-Miyaura reaction of aryl halides in water and air. sigmaaldrich.com Ligand-free protocols in aqueous phases have also been reported for the coupling of 2,3,5-trichloropyridine. organic-chemistry.org

The following interactive table showcases various catalytic systems and their applications in the Suzuki-Miyaura coupling of halogenated pyridines.

| Catalyst/Ligand | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh3)4 | Polyhalogenated furans and pyridines | Standard, widely used catalyst. | youtube.comwikipedia.org |

| SPhos with Pd precatalyst | Unactivated aryl chlorides and bromides | High reactivity and stability, low catalyst loadings. | commonorganicchemistry.com |

| Pd(II)-sulfosalan complexes | Aryl halides | Highly active in water and air. | sigmaaldrich.com |

Sonogashira Coupling with Halogenated Pyridines

The Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another indispensable tool in organic synthesis. rsc.org Similar to the Suzuki-Miyaura reaction, achieving site-selectivity is paramount when dealing with polyhalogenated pyridines.

Palladium/Copper Co-Catalysis and Copper-Free Variants

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically CuI. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. oup.com This Pd/Cu co-catalytic system is highly effective for the alkynylation of a wide range of halogenated pyridines. researchgate.net

In the context of this compound, the higher reactivity of the C-Br bond would again dictate the initial site of coupling. Research on 4-Bromo-2,3,5-trichloro-6-iodopyridine has demonstrated the feasibility of chemoselective Sonogashira reactions, providing access to non-symmetrical mono-, di-, tri-, and even pentaalkynylated pyridines. wikipedia.org This suggests that a stepwise and selective alkynylation of this compound is achievable.

Concerns about the environmental impact and potential side reactions associated with copper have led to the development of copper-free Sonogashira coupling protocols. orgsyn.orgnih.gov These reactions often rely on the use of specific ligands, bases, and reaction conditions to promote the direct reaction between the palladium acetylide complex and the aryl halide. wikipedia.org For instance, aminopyrimidine-palladium(II) complexes have been shown to be robust catalysts for copper-free Sonogashira cross-coupling in aqueous media. organic-chemistry.org

Application in Alkynyl Pyridine Synthesis

The Sonogashira coupling is a cornerstone for the synthesis of alkynyl pyridines, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. researchgate.net The reaction allows for the direct introduction of an alkyne moiety onto the pyridine ring, which can then be further elaborated.

For example, 2-amino-3-alkynyl pyridines can be synthesized from 2-amino-3-bromopyridines and terminal alkynes using a Pd/Cu catalytic system. researchgate.net Similarly, 6-alkynyl-3-fluoro-2-cyanopyridines have been prepared via Sonogashira coupling of the corresponding bromo-substituted precursor. These examples highlight the broad applicability of the Sonogashira reaction for the synthesis of functionalized alkynyl pyridines. Given these precedents, this compound would be a suitable substrate for the synthesis of 5-alkynyl-2,3,4-trichloropyridine, which could then serve as a building block for more complex molecules.

The following interactive data table provides examples of Sonogashira couplings on halogenated pyridines.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Terminal alkyne | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-alkynylpyridine | researchgate.net |

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh3)4, CuI | 6-Alkynyl-3-fluoro-2-cyanopyridine | |

| 4-Bromo-2,3,5-trichloro-6-iodopyridine | Terminal alkyne | Not specified | Selectively alkynylated pyridines | wikipedia.org |

Negishi Coupling and Other Organometallic Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. orgsyn.org

For polyhalogenated pyridines, the Negishi coupling offers another avenue for selective functionalization. The principles of site-selectivity observed in Suzuki-Miyaura and Sonogashira couplings generally apply here as well, with the reactivity order of halogens being a key determinant. Therefore, for this compound, the initial Negishi coupling would be expected to occur at the C5-bromo position.

The preparation of the requisite organozinc reagents from pyridyl halides can be achieved through direct insertion of activated zinc or via transmetalation from an organolithium or Grignard reagent. The direct insertion method is often preferred as it can tolerate a wider range of functional groups. oup.com

The Negishi coupling has been successfully employed for the synthesis of bipyridines and other substituted pyridines. orgsyn.org For instance, 2-bromopyridine (B144113) can be coupled with organozinc reagents to form 2-substituted pyridines. The chemoselectivity in dihalopyridines, where the more reactive halogen at the 2-position couples preferentially, further underscores the predictability of these reactions. orgsyn.org

Beyond Negishi coupling, other organometallic reactions can also be envisioned for the functionalization of this compound. For example, organolithium reagents can be used to perform halogen-metal exchange, followed by trapping with an electrophile. However, the high reactivity of organolithium reagents can sometimes lead to a lack of selectivity with polyhalogenated substrates.

The following interactive table summarizes key aspects of the Negishi coupling of halogenated pyridines.

| Feature | Description | Reference |

|---|---|---|

| Aromatic iodides are generally more reactive than bromides and chlorides. | Allows for selective coupling based on the halogen. | orgsyn.org |

| Halides at the 2-position of the pyridine ring are typically more reactive than those at the 3-position. | Enables regioselective functionalization of dihalopyridines. | orgsyn.org |

| Tolerates a wide range of functional groups including esters, nitriles, and amides. | Highly versatile for the synthesis of complex molecules. |

Ullmann-Type Homocoupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, provides a method for the synthesis of symmetrical biaryl compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org While specific studies on the Ullmann homocoupling of this compound are not extensively documented, the reactivity can be inferred from the general principles governing polyhalogenated aromatic systems.

In such substrates, the carbon-halogen bond strength and the position of the halogen on the aromatic ring are critical factors. The carbon-bromine bond is weaker and generally more reactive than a carbon-chlorine bond in metal-catalyzed reactions. Consequently, in an Ullmann-type reaction, this compound would be expected to undergo selective homocoupling at the C5-position, leading to the formation of 2,2',3,3',4,4'-hexachloro-5,5'-bipyridine.

The reaction conditions for Ullmann homocoupling typically involve heating the aryl halide with a stoichiometric or catalytic amount of copper, often in a high-boiling solvent. Modern variations of the Ullmann reaction may employ palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. wikipedia.org The use of bidentate ligands can also enhance the efficiency of these couplings.

Regioselectivity and Chemoselectivity in Cross-Coupling of this compound

Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgyoutube.com In the case of polyhalogenated heterocycles like this compound, the key challenges are regioselectivity (which halogen reacts) and chemoselectivity (selective reaction of one type of halogen over another).

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. harvard.edu Therefore, for this compound, the C-Br bond at the C5-position is expected to be significantly more reactive than the C-Cl bonds at the C2, C3, and C4-positions. This inherent difference in reactivity allows for selective functionalization at the C5-position while leaving the chloro substituents intact.

Studies on other polyhalogenated pyridines have demonstrated that highly regioselective Suzuki-Miyaura and Negishi couplings can be achieved. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can further fine-tune the selectivity. For instance, the use of sterically hindered phosphine ligands can influence the site of oxidative addition of the palladium catalyst.

The following table summarizes the expected regioselectivity in common cross-coupling reactions of this compound:

| Cross-Coupling Reaction | Expected Major Product | Rationale |

| Suzuki-Miyaura | 5-Aryl-2,3,4-trichloropyridine | Higher reactivity of C-Br over C-Cl bond. |

| Negishi | 5-Alkyl/Aryl-2,3,4-trichloropyridine | Higher reactivity of C-Br over C-Cl bond. |

| Stille | 5-Stannyl/Aryl-2,3,4-trichloropyridine | Higher reactivity of C-Br over C-Cl bond. |

| Sonogashira | 5-Alkynyl-2,3,4-trichloropyridine | Higher reactivity of C-Br over C-Cl bond. |

By carefully controlling the reaction conditions and the amount of the coupling partner, it is possible to achieve selective mono-functionalization at the C5-position. Subsequent cross-coupling reactions at the less reactive chloro positions would require more forcing conditions.

Directed Metalation and Halogen/Metal Exchange Reactions

Regioselective Bromine/Magnesium Exchange on Polyhalogenated Heterocycles

Halogen-metal exchange is a powerful method for the preparation of functionalized organometallic reagents. In polyhalogenated systems, the regioselectivity of this exchange is of paramount importance. For this compound, the bromine atom is the most likely site for halogen-metal exchange due to the weaker C-Br bond compared to the C-Cl bonds.

The use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent, can facilitate a highly regioselective bromine-magnesium exchange. This would lead to the formation of the corresponding Grignard reagent, (2,3,4-trichloro-pyridin-5-yl)magnesium bromide. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5-position.

The regioselectivity of the Br/Mg exchange can be influenced by electronic and steric factors, as well as the presence of directing groups. In the absence of strong directing groups, the exchange typically occurs at the most labile halogen, which in this case is the bromine atom.

Other Reactive Transformations

Functionalization of Pyridine N-oxides

The N-oxidation of pyridines is a common strategy to alter their reactivity. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction, which modifies the electronic properties of the pyridine ring and can facilitate certain substitution reactions.

The synthesis of this compound N-oxide would likely proceed via oxidation with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA). abertay.ac.uk The resulting N-oxide can then undergo various functionalization reactions. For example, the N-oxide can activate adjacent positions for nucleophilic substitution. While specific studies on this compound N-oxide are scarce, research on other polychlorinated pyridine N-oxides has shown that they can be valuable intermediates. abertay.ac.uk For instance, the N-oxide functionality can be used to direct lithiation or to facilitate displacement of a halogen.

Cyclization Reactions Involving Halogenated Pyridine Intermediates

Halogenated pyridines are versatile building blocks in the synthesis of fused heterocyclic systems. The halogens serve as handles for further transformations, including intramolecular cyclizations to form bicyclic and polycyclic structures.

While there are no specific examples detailing the use of this compound in cyclization reactions, its structural features make it a potential precursor for various fused pyridine systems. For instance, after selective functionalization at the C5-position, a suitably chosen functional group could undergo an intramolecular cyclization with one of the adjacent chloro-substituents or the pyridine nitrogen.

An example of a related transformation is the synthesis of tetracyclic pyrido[2,3-b]azepine derivatives via an N-acyliminium ion cyclization, where a substituted pyridine serves as a key component. researchgate.net This highlights the utility of functionalized pyridines in constructing complex molecular architectures. Similarly, Prins-type cyclizations can be employed to construct spirocyclic systems. nih.gov The presence of multiple halogen atoms on the pyridine ring of this compound offers multiple sites for such synthetic elaborations.

Strategic Derivatization and Selective Functionalization of 5 Bromo 2,3,4 Trichloropyridine

Synthesis of Monofunctionalized Derivatives

The synthesis of monofunctionalized derivatives from 5-Bromo-2,3,4-trichloropyridine hinges on the principles of nucleophilic aromatic substitution (SNAr). In polychlorinated pyridines, the positions are not equally reactive. The C-4 position (para to the ring nitrogen) is the most activated towards nucleophilic attack due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. The C-2 position (ortho to the nitrogen) is the second most reactive site. The C-3 position is significantly less reactive and generally remains intact under conditions that modify the C-2 and C-4 positions.

Therefore, by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is possible to achieve selective monosubstitution at the C-4 position. Common nucleophiles like alkoxides, thiolates, and amines can displace the C4-chloro substituent while leaving the other halogen atoms untouched.

Table 1: Representative Monofunctionalization Reactions via Nucleophilic Aromatic Substitution (SNAr) at C-4

| Nucleophile | Reagent Example | Expected Product Structure |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Bromo-2,3-dichloro-4-methoxypyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-2,3-dichloro-4-(phenylthio)pyridine |

| Amine | Pyrrolidine | 4-(5-Bromo-2,3-dichloropyridin-4-yl)pyrrolidine |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Bromo-2,3-dichloro-4-hydroxypyridine |

Note: This table represents expected outcomes based on established reactivity principles of polychloropyridines. Specific yields and conditions would require experimental validation.

Orthogonal Functionalization Strategies for Polyhalogenated Pyridines

Orthogonal functionalization refers to the stepwise and selective modification of multiple reactive sites within the same molecule, where each step proceeds without interfering with the other functional groups. This compound is an ideal substrate for such strategies due to the different reactivity profiles of its C-Cl and C-Br bonds.

A typical orthogonal strategy involves an initial SNAr reaction followed by a palladium-catalyzed cross-coupling reaction. The greater lability of the C4-Cl bond in SNAr reactions allows it to be replaced first. Subsequently, the C5-Br bond, which is more reactive than C-Cl bonds in the oxidative addition step of catalytic cycles involving Pd(0), can be selectively functionalized using methods like the Suzuki, Stille, or Sonogashira couplings. This orthogonal approach provides a powerful and modular route to di-substituted pyridines that would be difficult to access otherwise.

An example of a potential two-step orthogonal functionalization sequence is:

SNAr Reaction: Selective substitution of the C4-Cl with an amine (e.g., morpholine) to yield 4-(5-Bromo-2,3-dichloropyridin-4-yl)morpholine.

Suzuki Coupling: Subsequent reaction of the C5-Br with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to yield 4-(2,3-Dichloro-5-phenylpyridin-4-yl)morpholine.

Late-Stage Functionalization Approaches Utilizing this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into complex, biologically active molecules during the final stages of a synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without having to re-design the entire synthetic route.

This compound can serve as a key building block for LSF. It can be used to introduce a versatile, multi-halogenated pyridine (B92270) core into a larger molecular scaffold. Once incorporated, the four distinct halogen handles can be sequentially modified. For instance, a complex molecule containing a nucleophilic group (e.g., a phenol (B47542) or amine) could be coupled to the pyridine at the C-4 position via an SNAr reaction. The resulting complex, now bearing a trichlorobromopyridyl moiety, can be further diversified by targeting the C-5 bromine for cross-coupling or the C-2 chlorine for a subsequent SNAr reaction under more forcing conditions. This modularity is highly valuable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of Multi-Substituted Pyridine Scaffolds

The differential reactivity of the halogen substituents makes this compound an excellent starting platform for the rational construction of multi-substituted pyridine scaffolds. By combining the reactions discussed previously in a planned sequence, chemists can achieve a high degree of molecular complexity and diversity.

A hypothetical, yet chemically sound, route to a tri-substituted pyridine is outlined below, demonstrating the stepwise functionalization of the scaffold:

Step 1: C-4 Functionalization (SNAr). Reaction with a primary amine, such as benzylamine, under mild basic conditions would selectively displace the C4-chloro group to give N-benzyl-5-bromo-2,3-dichloropyridin-4-amine.

Step 2: C-5 Functionalization (Suzuki Coupling). The resulting product could then undergo a Suzuki cross-coupling with a desired partner, for instance, 4-methoxyphenylboronic acid. This would selectively replace the C5-bromo group, yielding N-benzyl-2,3-dichloro-5-(4-methoxyphenyl)pyridin-4-amine.

Step 3: C-2 Functionalization (SNAr). Finally, the less reactive C2-chloro group could be substituted with a different nucleophile, such as sodium methoxide, typically requiring higher temperatures or stronger basic conditions than the initial C-4 substitution, to afford N-benzyl-3-chloro-2-methoxy-5-(4-methoxyphenyl)pyridin-4-amine.

This stepwise approach provides precise control over the substitution pattern, enabling the synthesis of highly tailored pyridine-based molecules for various applications.

Advanced Analytical and Spectroscopic Methodologies in Research on Halogenated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including halogenated pyridines. It provides detailed information about the chemical environment of atomic nuclei, enabling the deduction of molecular structure.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are routinely employed for the initial structural assessment of halogenated pyridines. mdpi.comauremn.org.br In the case of 5-Bromo-2,3,4-trichloropyridine, the absence of any protons on the pyridine (B92270) ring would result in a very simple ¹H NMR spectrum, likely showing no signals in the aromatic region. Any observed signals would be attributable to impurities or solvents.

The ¹³C NMR spectrum, however, would be highly informative. It would display distinct signals for each of the five carbon atoms in the pyridine ring, with their chemical shifts influenced by the attached halogen atoms. The carbon atoms bonded to chlorine and bromine would experience significant downfield shifts due to the electronegativity and anisotropic effects of the halogens. For instance, in related compounds like 2,3,5-trichloropyridine (B95902), the carbon chemical shifts provide a fingerprint of the substitution pattern. nih.gov

The analysis of derivatives of halogenated pyridines further illustrates the power of NMR. For example, the ¹H NMR spectrum of 5-Bromo-2-chloropyridine shows distinct signals for the protons on the pyridine ring, and their coupling patterns provide information about their relative positions. chemicalbook.com Similarly, the ¹³C NMR data for this compound complements the proton data, allowing for a complete assignment of the carbon skeleton. chemicalbook.com

Here is a representative table of expected ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 140 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

Note: These are estimated values and actual experimental values may vary.

For more complex halogenated pyridines or when one-dimensional NMR spectra are ambiguous, two-dimensional (2D) NMR techniques are employed. dokumen.pubucl.ac.ukwikipedia.org These methods provide correlations between different nuclei, offering a more detailed picture of the molecular structure. slideshare.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. youtube.comsdsu.edulibretexts.org For a derivative of this compound containing protons, COSY would reveal the connectivity of the proton spin systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that show which protons are directly attached to which carbons (one-bond C-H correlation). sdsu.edulibretexts.org This is invaluable for assigning carbon signals based on the assignments of their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four). sdsu.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. mdpi.com For a compound like this compound, if a derivative were synthesized with a methyl group, for instance, HMBC could show correlations from the methyl protons to the carbon atoms of the pyridine ring, confirming the substitution site. auremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. For this compound, HRMS would be able to confirm the presence of one bromine atom and three chlorine atoms due to their characteristic isotopic patterns and exact masses. The predicted monoisotopic mass for C₅H₀BrCl₃N would be a key identifier.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for the analysis of volatile and thermally stable compounds like many halogenated pyridines. In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its boiling point and interactions with the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ion peaks that can provide clues about its structure.

Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOFMS) is another powerful hyphenated technique that offers high-resolution separation and accurate mass measurement. japsonline.comresearchgate.net UPLC provides faster and more efficient separations than traditional HPLC. The TOF mass analyzer provides high-resolution mass data, similar to other HRMS techniques. This method is particularly valuable for the analysis of complex mixtures and for the characterization of less volatile or thermally labile halogenated pyridine derivatives that are not amenable to GC-MS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, researchers can measure the resulting diffraction pattern and computationally reconstruct an electron density map of the molecule. This map reveals detailed structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystallographic analysis would define the unit cell of the crystal—the basic repeating structural unit—by its dimensions (a, b, c) and angles (α, β, γ). For this compound, this would reveal how the individual molecules pack together in the crystal lattice, influenced by intermolecular forces such as halogen bonding and π–π stacking. The analysis would also confirm the planarity of the pyridine ring and provide exact measurements of the C-C, C-N, C-Cl, and C-Br bond lengths and the internal angles of the ring. This data is crucial for understanding the electronic effects of the multiple halogen substituents on the geometry of the pyridine core.

Table 1: Example of X-ray Crystallography Data for a Related Halogenated Pyridine Derivative, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 3.9376 Å, b = 20.999 Å, c = 13.2700 Å | nih.gov |

| Unit Cell Angles | α = 90°, β = 95.035°, γ = 90° | nih.gov |

| Volume (V) | 1093.0 ų | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

| Dihedral Angle (between rings) | 51.39° | nih.gov |

This table is illustrative and based on a related compound to demonstrate the type of data obtained from X-ray crystallography.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating molecular structure and electronic properties. IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups, while UV-Vis spectroscopy investigates electronic transitions, offering insight into conjugated systems.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. While a published spectrum for this exact compound is not available, data from related structures like 2,3,5-Trichloropyridine allows for the prediction of its key spectral features. nih.gov The aromatic pyridine ring would exhibit C-C and C-N stretching vibrations typically in the 1600-1400 cm⁻¹ region. The C-H bond of the single hydrogen atom on the ring would show a stretching vibration above 3000 cm⁻¹. The most prominent features would arise from the carbon-halogen bonds. The C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ range, while the C-Br stretch would appear at a lower frequency, typically between 600-500 cm⁻¹. docbrown.info

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic C=C and C=N Stretching | 1600-1400 | Medium to Strong |

| C-Cl Stretching | 850-550 | Strong |

This table is based on established correlation tables and data from structurally similar compounds. nih.govdocbrown.info

UV-Vis Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) would be dominated by electronic transitions within the pyridine ring. Aromatic systems like pyridine typically display π → π* transitions, which are strong absorptions, and n → π* transitions involving the lone pair of electrons on the nitrogen atom, which are generally weaker. For substituted pyridines, these absorptions can be shifted. The presence of multiple electron-withdrawing halogen atoms is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. The specific absorption maxima (λ_max) would provide information about the electronic structure of the conjugated system. researchgate.netresearchgate.net

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable in synthetic chemistry for both monitoring the progress of reactions and for the purification of the final products.

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for qualitatively monitoring the progress of a chemical reaction. itwreagents.comchemscene.com In the synthesis or subsequent functionalization of this compound, TLC allows a chemist to quickly determine if the starting material is being consumed and if a new product is forming.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. rochester.edu A reference spot of the pure starting material (e.g., this compound) is also applied alongside. A third "cospot," containing both the reaction mixture and the starting material, is used to confirm the identity of the spots. rochester.edu The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase.

For a polysubstituted halogenated pyridine, which is relatively nonpolar, a common mobile phase might be a mixture of hexane and ethyl acetate. The disappearance of the spot corresponding to the starting material and the appearance of a new spot (with a different Retention Factor, R_f) would indicate that the reaction is proceeding. Once the starting material spot is no longer visible, the reaction is considered complete. Visualization is typically achieved under a UV lamp, as the pyridine ring is UV-active. epfl.ch For halogenated compounds, specific stains like silver nitrate (B79036) can also be used for visualization. epfl.ch

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and purification of compounds in a mixture. These methods offer significantly higher resolution and sensitivity than TLC.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.govthermofisher.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation of halogenated aromatic compounds can be optimized by adjusting the mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. nih.govchromforum.org The presence of the basic nitrogen atom in the pyridine ring can sometimes lead to peak tailing on standard silica-based columns; this can be mitigated by using a mobile phase buffer (e.g., ammonium (B1175870) acetate) or by using specialized columns designed for basic compounds. nih.govhelixchrom.com For separating closely related halogenated aromatics, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can provide enhanced resolution by leveraging π-π interactions. chromforum.org

UPLC, which uses smaller particle sizes in the column (typically <2 µm), allows for faster analysis times and improved separation efficiency compared to traditional HPLC. Detection for a UV-active compound like this compound is straightforward using a UV detector set at a wavelength where the analyte absorbs strongly, typically around 250-270 nm. sielc.com

Table 3: Representative HPLC Method Parameters for Analysis of Halogenated Pyridines

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or PFP, 4.6 x 150 mm, 5 µm | C18 is a standard for nonpolar compounds; PFP offers alternative selectivity for halogenated/aromatic systems. nih.govchromforum.org |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10mM Ammonium AcetateB: Acetonitrile or Methanol | Gradient elution allows for separation of compounds with a range of polarities. Buffer improves peak shape for basic pyridines. nih.govhelixchrom.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at ~260 nm for the pyridine chromophore. DAD allows for full spectrum acquisition to confirm peak purity. sielc.com |

| Column Temperature | 30-40 °C | Temperature control ensures reproducible retention times. chromforum.org |

This table outlines a typical, hypothetical method based on established principles for separating similar compounds.

Theoretical and Computational Chemistry Applied to 5 Bromo 2,3,4 Trichloropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties and has become a staple in modern chemical research.

DFT calculations are highly effective in predicting the reactivity and regioselectivity of electrophilic and nucleophilic reactions. By calculating the distribution of electron density and related properties, one can identify the most probable sites for chemical attack.

Key Reactivity Descriptors: Several key descriptors derived from DFT are used to predict reactivity:

Electron Density Distribution: In 5-Bromo-2,3,4-trichloropyridine, the pyridine (B92270) nitrogen and the four halogen substituents are strongly electron-withdrawing. This creates a significant electron deficiency on the pyridine ring, making it highly susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, regions of strong positive potential (typically colored blue) are expected around the carbon atoms of the pyridine ring, particularly at positions C-2, C-4, and C-6 (if a hydrogen were present), indicating them as the most likely sites for nucleophilic substitution. The bromine and chlorine atoms, despite their electronegativity, also influence the potential around the ring.

Fukui Functions: These functions identify the areas within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For a nucleophilic attack on this compound, the Fukui function (f+) would highlight the carbon atoms most likely to accept electrons.

Regioselectivity Predictions: The arrangement of substituents on the pyridine ring dictates the regioselectivity of its reactions. In SNAr reactions, a nucleophile will preferentially attack the position that can best stabilize the negative charge in the intermediate (Meisenheimer complex). The positions para (C-4) and ortho (C-2) to the ring nitrogen are typically the most activated towards nucleophilic attack. Given the presence of chlorine atoms at both the C-2 and C-4 positions, competition between these sites is expected. DFT calculations of the transition state energies for nucleophilic attack at each position can definitively predict the major product.

| DFT-Derived Parameter | Predicted Information for this compound |

|---|---|

| Molecular Electrostatic Potential (MEP) | Indicates electron-deficient (electrophilic) sites on the pyridine ring, primarily at C-2 and C-4. |

| Fukui Function (f+) | Quantifies the susceptibility of each atom to nucleophilic attack, allowing for a precise ranking of reactive sites. |

| Transition State Energy Calculations | Determines the activation energy for substitution at each halogenated position, predicting the most favorable reaction pathway and major regioisomer. |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the halogen atoms and the π-system of the pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most accessible empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). For this molecule, the LUMO is anticipated to be a π* anti-bonding orbital distributed primarily over the electron-deficient pyridine ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Given the strong electron-withdrawing nature of its substituents, this compound is expected to have a relatively low-lying LUMO and thus a small HOMO-LUMO gap, consistent with its high reactivity as an electrophile.

| Orbital/Parameter | General Significance | Expected Characteristics for this compound |

|---|---|---|

| HOMO | Electron-donating ability | Localized on the π-system and halogen lone pairs. |

| LUMO | Electron-accepting ability | Localized on the π* system of the electron-deficient pyridine ring. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Expected to be small, indicating high electrophilicity and reactivity. |

Computational modeling is essential for elucidating the complex mechanisms of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

SNAr Pathway: The SNAr mechanism proceeds via a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. DFT can be used to:

Model the Geometry and Stability of the Meisenheimer Complex: The stability of this intermediate is key to the reaction rate. Calculations can determine which regioisomeric complex (resulting from attack at C-2, C-3, C-4, or C-5) is the most stable.

Cross-Coupling Pathways: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, involve a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. DFT studies can provide mechanistic clarity by:

Modeling Oxidative Addition: This is often the rate-determining step. DFT can model the insertion of the palladium(0) catalyst into the carbon-halogen bond. It can predict whether the C-Br bond or one of the C-Cl bonds is more likely to react first. Generally, the C-Br bond is weaker and more reactive in such catalytic cycles.

Investigating Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst is critical. DFT can model how different ligands affect the energies of the intermediates and transition states in the catalytic cycle, helping to rationalize and optimize reaction conditions.

Elucidating the Reductive Elimination Step: This final step forms the new C-C bond and regenerates the catalyst. DFT calculations can confirm the favorability of this step and ensure the catalytic cycle is closed.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and conformational flexibility.

For a relatively rigid aromatic molecule like this compound, the pyridine ring itself is essentially planar. MD simulations would therefore focus on:

Bond Vibrations and Rotations: Simulating the stretching and bending of the C-Cl and C-Br bonds.

Intermolecular Interactions: In a simulated solvent or crystal lattice, MD can reveal how the molecule interacts with its neighbors through van der Waals forces or other non-covalent interactions. This is crucial for understanding its physical properties like solubility and crystal packing.

Solvent Effects: MD simulations can show how the solvent shell organizes around the molecule, which can influence its reactivity in solution.

While extensive MD studies specifically on this compound are not widely published, the methodology is frequently applied to understand ligand-receptor interactions and the conformational changes in larger, more flexible molecules. For this small, rigid molecule, its conformational space is limited, and its dynamic behavior is primarily characterized by small-amplitude vibrations.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on reactivity/synthesis)

Quantitative Structure-Property Relationship (QSPR) studies aim to create a mathematical model that correlates the chemical structure of a molecule with a specific property, such as reactivity, boiling point, or solubility.

To develop a QSPR model for the reactivity of this compound in a synthetic context (e.g., its reaction rate in a specific cross-coupling reaction), the following steps would be taken:

Descriptor Calculation: A large number of numerical descriptors representing the molecule's topology, geometry, and electronic properties would be calculated using computational software.

Data Set Generation: A series of related pyridine derivatives would be synthesized, and their reactivity (e.g., reaction yield or rate constant) would be experimentally measured.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between the calculated descriptors and the measured reactivity.

Model Validation: The predictive power of the resulting equation would be tested on a set of molecules not used in the model's creation.

While specific QSPR studies focused solely on the reactivity of this compound are not prominent in the literature, the principles are widely used in medicinal chemistry and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis.

Role of 5 Bromo 2,3,4 Trichloropyridine As a Versatile Synthetic Building Block and Precursor

Precursor in Heterocyclic Compound Synthesis

The structure of 5-Bromo-2,3,4-trichloropyridine is primed for transformation into other, more complex heterocyclic systems. Its utility stems from its ability to undergo sequential, site-selective reactions.

Cross-Coupling Reactions: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds. For instance, in a Suzuki coupling, the bromine at the C5 position can be reacted with a variety of aryl or heteroaryl boronic acids to introduce new ring systems. A study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated efficient Suzuki cross-coupling with various arylboronic acids to produce novel pyridine (B92270) derivatives in good yields. mdpi.com Similarly, 5-bromo-1,2,3-triazine (B172147) has been shown to undergo efficient palladium-catalyzed cross-coupling with a broad scope of (hetero)aryl boronic acids. uzh.ch This established reactivity suggests that this compound would be an excellent substrate for creating biaryl and hetero-biaryl structures, which are common motifs in many functional molecules.

Nucleophilic Aromatic Substitution (SNAr): The chloro groups on the electron-deficient pyridine ring are susceptible to substitution by nucleophiles. This allows for the introduction of oxygen, nitrogen, and sulfur-based functional groups. For example, reacting the compound with alkoxides (e.g., sodium methoxide) would lead to methoxy-substituted pyridines, while reaction with amines would yield aminopyridine derivatives. The synthesis of the agrochemical intermediate 3,5-dichloro-2-pyridinol is achieved by treating the related 2,3,5-trichloropyridine (B95902) with an alkali metal hydroxide. google.com This type of reaction converts a chloropyridine into a pyridinol, a different heterocyclic system.

Synthesis of Fused Heterocycles: The functional groups introduced via the reactions above can be further manipulated to construct fused heterocyclic rings. For example, an amino group introduced via SNAr could be used as a handle to build an adjacent fused ring system, such as a pyrrolopyridine or an imidazopyridine.

The table below summarizes the potential transformations for synthesizing new heterocyclic compounds from a polyhalopyridine core.

| Reaction Type | Reagent Class | Potential Product Class | Illustrative Analog Example |

| Suzuki Coupling | Arylboronic Acids | (Hetero)aryl-substituted pyridines | 5-Bromo-2-methylpyridin-3-amine mdpi.com |

| Nucleophilic Substitution | Alkoxides, Amines, Thiols | Alkoxy-, Amino-, or Thio-pyridines | 2,3,5-Trichloropyridine google.com |

| Cyclization | Bifunctional Nucleophiles | Fused Pyridine Heterocycles | General Heterocyclic Synthesis beilstein-journals.org |

Intermediates for Ligands in Metal Complexes

Polyfunctional pyridines are foundational in coordination chemistry, serving as precursors to ligands that can form stable complexes with a variety of metal ions. The this compound scaffold is well-suited for creating bespoke ligands.

The pyridine nitrogen atom itself is a Lewis basic site capable of coordinating to metals. More complex ligands can be synthesized by replacing the halogen atoms with other donor groups. For instance, replacing the chloro-substituents at the 2-position with another pyridine ring via a cross-coupling reaction would generate a bipyridine-type ligand. Bipyridine and its derivatives are among the most widely used chelating ligands in chemistry. A general method for creating such ligands involves the coupling of two pyridine-containing precursors. mdpi.com

Furthermore, substitution of the halogens with groups containing other heteroatoms (O, S, P) can create polydentate ligands capable of forming highly stable, chelated metal complexes. The synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) and its subsequent coordination with Cu(I) and Ag(I) illustrates how a nitrogen-rich heterocyclic core, built from simpler precursors, can act as an effective ligand. mdpi.com Given the multiple reactive sites on this compound, it could serve as an intermediate for multidentate ligands with tailored electronic and steric properties for applications in catalysis or materials science.

Building Block for Advanced Functional Molecules and Materials

The synthesis of advanced materials often relies on building blocks that offer a high degree of functionalization and predictable assembly. Polyhalogenated heterocycles like this compound are valuable in this context. The ability to sequentially replace the halogen atoms allows for the construction of precisely defined molecular architectures.

The introduction of different substituents can tune the electronic properties of the pyridine ring, influencing its fluorescence, conductivity, and liquid crystal behavior. For example, the synthesis of polyfunctional pyridines is a key step in creating new liquid crystals and polymers. heteroletters.org By using cross-coupling reactions to link multiple this compound units or attach them to a central core, chemists can design oligomers and polymers with specific optoelectronic properties. Although direct examples for this specific compound are not prevalent, the general strategy is widely applied in materials science.

Use in the Development of Pharmaceutical Intermediates (Synthetic Aspects Only)

Halogenated heterocyclic compounds are of immense importance in medicinal chemistry, with a vast number of approved drugs containing such scaffolds. mdpi.com They serve as key intermediates because the halogens provide reactive handles for molecular elaboration and diversification.

This compound is an example of a building block used in the synthesis of pharmaceutical intermediates. Its value lies in the ability to use its multiple reactive sites to construct complex molecular frameworks. For example, the anti-HIV drug Rilpivirine is synthesized using a related compound, 5-bromo-2,4,6-trichloropyrimidine, as a starting material. researchgate.net The synthesis involves a Heck reaction at the bromine position, followed by other transformations. The synthesis of Macitentan, a drug for pulmonary hypertension, relies on 5-bromo-2-chloropyrimidine (B32469) as a crucial intermediate. google.com Similarly, 5-Bromo-2,4-dichloropyridine (B1280864) is described as an important intermediate in the synthesis of various medicines. google.com

These examples highlight a common synthetic strategy: using a polyhalogenated heterocycle as a core scaffold and building complexity through sequential, selective reactions at the halogenated positions. The reactivity of this compound makes it a potential intermediate for new chemical entities in drug discovery programs.

The table below shows examples of related bromo-chloro heterocycles used as pharmaceutical intermediates.

| Intermediate | Drug/Target Class | Reference |

| 5-Bromo-2,4,6-trichloropyrimidine | Rilpivirine (Anti-HIV) | researchgate.net |

| 5-Bromo-2-chloropyrimidine | Macitentan (Antihypertensive) | google.com |

| 5-Bromo-2,4-dichloropyridine | General Pharmaceutical Synthesis | google.com |

Application in Agrochemical Intermediates Synthesis (Synthetic Aspects Only)

The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, frequently involves halogenated pyridine intermediates. heteroletters.org These intermediates are used to build the core structures of active ingredients.

The compound 2,3,5-trichloropyridine, which is structurally similar to the title compound, is a known intermediate for preparing compounds with pesticidal activity. google.com It can be converted to 3,5-dichloro-2-pyridinol, which is then reacted further to produce toxicants that control mites, insects, and fungi. google.com Another important class of agrochemicals is derived from trifluoromethylpyridines (TFMPs). The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a high-demand intermediate for several crop-protection products, showcases the industrial importance of substituted chloropyridines. nih.gov

Given these precedents, this compound is a plausible intermediate in the synthesis of new agrochemical candidates. The multiple halogen sites allow for the introduction of various toxophoric groups or substituents that modulate the biological activity, selectivity, and environmental persistence of the final product. The synthetic routes used for other polyhalopyridines, such as nucleophilic substitution and cross-coupling, would be directly applicable.

Green Chemistry Principles and Sustainable Approaches in the Synthesis and Transformations of Halogenated Pyridines

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. In the synthesis of halogenated pyridines, maximizing atom economy is essential for minimizing the generation of hazardous waste. researchgate.net Traditional methods for synthesizing pyridines and their halogenated derivatives often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste production. rasayanjournal.co.incdc.gov

Modern synthetic strategies focus on developing catalytic and multicomponent reactions that enhance atom economy. rasayanjournal.co.innih.gov For instance, the synthesis of pyridine (B92270) derivatives through one-pot multicomponent reactions, where three or more reactants are combined in a single step, inherently increases atom economy by reducing the number of synthetic steps and the associated waste from intermediate purification. nih.gov

Waste minimization in the chemical industry is a comprehensive approach that extends beyond atom economy to include the reduction of by-products, the use of recyclable catalysts, and the implementation of cleaner technologies. researchgate.net The principles of green chemistry advocate for the prevention of waste rather than its treatment after it has been created. researchgate.net In the context of halogenated pyridine synthesis, this involves designing processes that are inherently less wasteful and choosing reagents and catalysts that are selective and can be recovered and reused. researchgate.netyoutube.com

Use of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. skpharmteco.comresearchgate.net The development and application of green solvents in the synthesis of halogenated pyridines is an active area of research. nih.govnih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. researchgate.net The use of aqueous media for the synthesis of pyridine derivatives has been explored to reduce reliance on volatile organic compounds. nih.gov For example, an environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. nih.gov This approach avoids the use of hazardous organic solvents and allows for reactions to be conducted on a larger scale. nih.gov Furthermore, electrochemical methods for the synthesis of pyridine carboxamides have been successfully carried out in aqueous media, offering a green alternative to traditional methods that often require harsh conditions and produce significant waste. rsc.orgrsc.org The use of water as a solvent in multicomponent reactions for the synthesis of pyrazole (B372694) derivatives, which share structural similarities with pyridines, has also been shown to be highly effective and environmentally friendly. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are often considered green solvents due to their low vapor pressure, which reduces air pollution. rasayanjournal.co.inalfa-chemistry.com They can act as both solvents and catalysts in chemical reactions. alfa-chemistry.comalfa-chemistry.com Pyridinium-based ionic liquids have been synthesized and utilized in various organic transformations, including those relevant to pyridine chemistry. alfa-chemistry.comalfa-chemistry.comnih.govnih.gov For instance, nitrile-functionalized pyridinium (B92312) ionic liquids have been shown to be effective in palladium-catalyzed Suzuki reactions, a common method for functionalizing pyridines, by reducing the leaching of the palladium catalyst. alfa-chemistry.com The use of ionic liquids can also facilitate simpler product extraction and purification procedures. alfa-chemistry.com

The synthesis of pyridinium-based ionic liquids can be achieved through direct or two-step methods, allowing for the creation of a diverse range of structures with tailored properties. alfa-chemistry.com These ionic liquids have been successfully employed as promoters in Knoevenagel condensation reactions under greener, sonochemical conditions. nih.gov

Propylene (B89431) carbonate (PC) is an attractive green solvent due to its low toxicity, biodegradability, high boiling point, and low vapor pressure. researchgate.netbenthamdirect.com It can be synthesized with 100% atom economy from propylene oxide and carbon dioxide, a renewable and abundant carbon source. researchgate.netbenthamdirect.com PC has been explored as a sustainable alternative to traditional polar aprotic solvents like acetonitrile (B52724) and acetone (B3395972) in various chemical transformations. researchgate.netbenthamdirect.com

The Suzuki-Miyaura reaction, a key method for creating carbon-carbon bonds and functionalizing pyridines, has been successfully carried out in propylene carbonate. nih.govrsc.org The use of PC in these reactions can allow for higher reaction temperatures, potentially reducing reaction times. nih.gov Research has demonstrated good to excellent yields for biaryl products when using PC as the solvent in Suzuki-Miyaura reactions involving iodo-pyridines. nih.gov

Table 1: Comparison of Green Solvents in Halogenated Pyridine Synthesis

| Solvent | Key Advantages | Example Applications in Pyridine Chemistry |

|---|---|---|

| Aqueous Media | Non-toxic, non-flammable, abundant, inexpensive researchgate.net | Selective amination of polyhalogenated pyridines nih.gov, Electrochemical synthesis of pyridine carboxamides rsc.orgrsc.org |